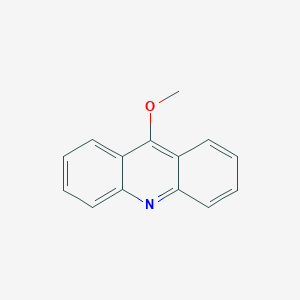

9-Methoxyacridine

描述

Structure

3D Structure

属性

IUPAC Name |

9-methoxyacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-16-14-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBWKWDAMIJZPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC=CC2=NC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40144856 | |

| Record name | 9-Methoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10228-90-7 | |

| Record name | 9-Methoxyacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010228907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC221435 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Methoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Methoxyacridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPC8RDS67E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes for 9-Methoxyacridine

The preparation of this compound can be achieved through several synthetic pathways, with the most common route involving the nucleophilic substitution of a leaving group at the 9-position of the acridine (B1665455) core.

Preparation from 9-Chloroacridine (B74977) Precursors

The most prevalent and well-established method for synthesizing this compound involves the reaction of 9-chloroacridine with a methoxide (B1231860) source. nih.govmdpi.comevitachem.comamazonaws.com This reaction is a classic example of nucleophilic aromatic substitution, where the methoxide ion displaces the chloride ion at the electron-deficient C-9 position of the acridine ring.

Typically, the reaction is carried out by treating 9-chloroacridine with a solution of sodium methoxide in methanol (B129727). nih.govamazonaws.com The sodium methoxide can be generated in situ from sodium metal and methanol. nih.govmdpi.com The reaction generally proceeds under mild conditions, often at room temperature or with gentle refluxing, to afford this compound in good yields. nih.govmdpi.com For instance, one procedure describes obtaining a 63% yield of this compound as pale yellow crystals after recrystallization from light petroleum. nih.gov Another reports a 67% yield when prepared from 9-chloroacridine and a sodium methoxide solution. amazonaws.com

The 9-chloroacridine precursor itself is commonly synthesized from N-phenylanthranilic acid by treatment with phosphorus oxychloride (POCl3). amazonaws.comorgsyn.org This cyclization and chlorination step provides the necessary activated precursor for the subsequent nucleophilic substitution.

The reaction kinetics of the dechlorination of 9-chloroacridine to this compound in methanol containing sodium hydroxide (B78521) or sodium methoxide have been studied. The reaction is first order in both 9-chloroacridine and the hydroxyl or methoxyl ions. researchgate.net

Table 1: Synthesis of this compound from 9-Chloroacridine

| Precursor | Reagents | Solvent | Conditions | Yield | Reference |

| 9-Chloroacridine | Sodium methoxide | Methanol | Reflux | 63% | nih.gov |

| 9-Chloroacridine | Sodium methoxide | Methanol | Not specified | 67% | amazonaws.com |

Alternative Synthetic Approaches

While the use of 9-chloroacridine is dominant, alternative strategies for the synthesis of the acridine core and subsequent introduction of the methoxy (B1213986) group exist. The Ullmann condensation is a foundational method for constructing the acridine skeleton. mdpi.com This reaction typically involves the copper-catalyzed coupling of an aryl halide with an amine or an anthranilic acid derivative. rsc.orgcambridgecore.orgorganic-chemistry.org

For example, the synthesis of 4,5-dimethyl-9-methoxyacridine has been achieved starting from an Ullmann condensation of o-bromotoluene and 3-methylanthranilic acid. mdpi.com The resulting intermediate is then treated with phosphorus oxychloride to yield 4,5-dimethyl-9-chloroacridine, which is subsequently converted to the 9-methoxy derivative using sodium methoxide in methanol. nih.govmdpi.com

Another approach involves the cyclization of N-phenylanthranilic acid derivatives. For instance, N-phenylanthranilic acid can be cyclized using phosphorus oxychloride to give 9-chloroacridine, which is then converted to this compound. amazonaws.combilkent.edu.tr

Derivatization Strategies of this compound

This compound is a versatile platform for the synthesis of more complex molecules due to the reactivity of the 9-methoxy group, which can be readily displaced by various nucleophiles.

Introduction of Amino Substituents

A primary application of this compound is in the synthesis of 9-aminoacridine (B1665356) derivatives. The methoxy group at the 9-position is a good leaving group, facilitating nucleophilic substitution by amines. This method is often preferred over the use of 9-chloroacridine as it can proceed under milder conditions, such as stirring at room temperature in methanol. mdpi.com

The reaction of this compound with various primary and secondary amines leads to the formation of a wide range of 9-aminoacridines. For example, it reacts smoothly with diamines like N,N-bis-(3-aminopropyl)-4-methoxybenzylamine and N-(3-aminopropyl)-N-(4-aminobutyl)-4-methoxybenzylamine to form the corresponding bis-(9-acridinyl) compounds. mdpi.com

In a specific example, a novel 9-azido derivative of acridine was prepared through the reaction of this compound with 2-azidoethanamine hydrochloride in acetonitrile (B52724) in the presence of triethylamine. mdpi.com This azidoacridine serves as a key intermediate for further conjugation reactions. mdpi.comcolab.wsresearchgate.netresearchgate.netnih.govresearchgate.net

The reaction of 9-alkoxyacridines with amine salts in the presence of acids has been reported to give excellent yields of 9-aminoacridines. clockss.org The acid is thought to facilitate the nucleophilic attack at the 9-position by protonating the acridine ring nitrogen. clockss.org

Table 2: Synthesis of Amino-Substituted Acridines from this compound

| Amine | Solvent | Conditions | Product | Yield | Reference |

| N,N-Bis-(3-aminopropyl)-4-methoxybenzylamine | Methanol | Room temperature, 63 hours | N¹,N⁷-Bis-(9-acridinyl)-N⁴-(4-methoxybenzyl)-bis-(3-aminopropyl)amine | 91% | mdpi.com |

| N-(3-aminopropyl)-N-(4-aminobutyl)-4-methoxybenzylamine | Methanol | 30°C, 70 hours | N¹,N⁸-Bis-(9-acridinyl)-N⁴-(4-methoxybenzyl)spermidine | 30% | nih.gov |

| 2-Azidoethanamine hydrochloride | Acetonitrile | Reflux, 15 hours | N⁹-Azidoacridine hydrochloride | 76% | mdpi.com |

Formation of Bis- and Tetra-Acridinyl Architectures

This compound is a key building block for the synthesis of molecules containing multiple acridine units, such as bis- and tetra-acridines. mdpi.comnih.govthieme-connect.comresearchgate.net These larger architectures are of interest for their potential as DNA bis-intercalating agents.

The synthesis of bis-acridines is typically achieved by reacting two equivalents of this compound with a suitable diamine linker. mdpi.com For example, the reaction of this compound with N,N-bis-(3-aminopropyl)-4-methoxybenzylamine in methanol at room temperature yields the corresponding bis-acridine in high yield. mdpi.com Similarly, N¹,N⁸-Bis-(9-acridinyl)-N⁴-(4-methoxybenzyl)spermidine was synthesized from the corresponding diamine and this compound. nih.gov

The reactivity of the acridine core can be influenced by substituents. For instance, 4,5-dimethyl-9-methoxyacridine was found to be less reactive towards amines than the unsubstituted this compound, resulting in low yields of the corresponding bis-acridine. mdpi.com

The synthesis of tetra-acridinic compounds has also been reported. These syntheses often involve the nucleophilic attack of an alkyl diamine on a 9-chloroacridine derivative as a key step to form dimers, which can then potentially be further elaborated. thieme-connect.com While the direct use of this compound for tetra-acridine synthesis is less explicitly detailed in the provided context, its role in forming the initial bis-acridine linkages is crucial.

Conjugation with Boron-Containing Moieties

Recent research has focused on the conjugation of acridine derivatives with boron-containing moieties, such as cobalt bis(dicarbollide) and carborane clusters, for potential applications in boron neutron capture therapy (BNCT). mdpi.comresearchgate.netnih.govresearchgate.net this compound serves as a starting material in these synthetic strategies.

A key step in this process is the synthesis of a 9-azidoacridine (B1194597) derivative from this compound. mdpi.comcolab.wsresearchgate.netresearchgate.netnih.govresearchgate.net This is achieved by reacting this compound with 2-azidoethanamine. mdpi.com The resulting azidoacridine can then undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with terminal alkynes bearing cobalt bis(dicarbollide) or carborane units. mdpi.comresearchgate.net This versatile and efficient reaction allows for the modular construction of acridine-boron conjugates. mdpi.com

For example, the reaction of the N⁹-azidoacridine with various boron-containing acetylenic derivatives in the presence of CuI and diisopropylethylamine (DIPEA) in refluxing ethanol (B145695) yields the target 1,2,3-triazole-linked conjugates. mdpi.com

Other Functional Group Modifications at the Acridine Core

Beyond the primary synthesis, the acridine core, and specifically derivatives of this compound, can undergo a range of functional group modifications to generate diverse analogues. The inherent reactivity of the acridine system, especially at the C-9 position, makes it a versatile template for chemical elaboration. researchgate.net

Modifications at C-9: The C-9 position is highly susceptible to nucleophilic substitution. researchgate.net This allows for the introduction of a wide array of functional groups. For instance, 9-chloroacridine, often derived from the corresponding acridone (B373769), serves as a key intermediate. sigmaaldrich.com It can be reacted with various nucleophiles to yield substituted acridines. A common modification involves the introduction of amino groups. For example, 9-aminoacridine derivatives can be synthesized from 9-chloroacridines. clockss.org These aminoacridines can be further functionalized.

Modifications at Other Positions: While C-9 is the most reactive site for nucleophilic attack, electrophilic substitutions can occur at other positions, such as C-3 and C-6, although this can sometimes lead to multiple products. researchgate.net

Hybrid Molecules: The acridine scaffold can be linked to other heterocyclic systems to create hybrid molecules with potentially enhanced biological activities. For example, acridine-isoxazole and acridine-azirine hybrids have been synthesized. researchgate.net Similarly, linking acridine to benzimidazole (B57391) or thiophene (B33073) has been explored. researchgate.net

Formation of Bis-acridines: Two acridine units can be joined together, often via a linker attached to the C-9 amino group, to form bis-acridines. nih.gov The nature and length of the linker chain are critical for the molecule's ability to interact with biological targets. nih.gov

Introduction of Thiol and Triazole Moieties: 6-chloro-2-methoxyacridine (B15215803) has been used as a starting material to synthesize derivatives containing thio-linked triazoles at the C-9 position. This involves converting the 9-chloro group to a thioacetate, followed by hydrolysis and reaction with a suitable triazole precursor. nih.gov

The following table summarizes some of the key intermediates and resulting functionalized acridine derivatives.

| Starting Material | Reagent/Reaction Type | Functional Group Introduced | Resulting Compound Class |

| 9-Chloroacridine | Amines | Amino group | 9-Aminoacridines |

| 9-Chloroacridine | Phenols | Phenoxy group | 9-Phenoxyacridines |

| 9-Chloro-2-methoxyacridine | Hydrazine (B178648) Hydrate (B1144303) | Hydrazinyl group | 9-Hydrazinyl-2-methoxyacridine (B12922540) |

| 6,9-Dichloro-2-methoxyacridine (B108733) | Thiol-containing nucleophiles | Thioether linkage | Thio-substituted acridines |

| 9-Aminoacridine | Alkylating or acylating agents | Substituted amino groups | N-substituted 9-aminoacridines |

| Acridine | Various electrophiles | Substituents at C-2, C-4, etc. | Substituted acridines |

Mechanistic Insights into this compound Reactions

Understanding the reaction mechanisms involving this compound and its derivatives is crucial for controlling reaction outcomes and designing new synthetic routes.

The C-9 position of the acridine ring is electron-deficient, making it highly susceptible to nucleophilic attack. clockss.org This is a cornerstone of acridine chemistry, allowing for the facile introduction of various substituents. The reaction generally proceeds via an aromatic nucleophilic substitution (SNAr) mechanism.

The leaving group at C-9, often a halide like chloride, is displaced by a nucleophile. researchgate.net The rate of this substitution is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of other substituents on the acridine ring. For instance, the reaction of 9-chloroacridines with amines to form 9-aminoacridines is a well-established example of this reactivity. clockss.org

The mechanism can be influenced by the reaction conditions. In some cases, particularly with sterically hindered substrates, an SN1-like mechanism involving the formation of a carbocation intermediate may be operative, though this is less common for aromatic systems compared to the concerted or addition-elimination pathways of SNAr. scribd.comuky.edu The stability of the intermediate Meisenheimer complex in the SNAr pathway is a key factor determining the reaction's feasibility.

Regioselectivity: This refers to the preference for a reaction to occur at one position over another. In the context of acridine chemistry, nucleophilic substitution is highly regioselective for the C-9 position due to its electronic properties. researchgate.netclockss.org Electrophilic substitutions, on the other hand, are more complex and can lead to a mixture of isomers. The directing effects of existing substituents on the acridine ring play a significant role in determining the regiochemical outcome of electrophilic attack. The term "regiospecific" is used when one constitutional isomer is the exclusive product. ddugu.ac.in

Stereochemistry: Stereoselectivity, the preference for the formation of one stereoisomer over another, and stereospecificity, where the stereochemistry of the reactant dictates the stereochemistry of the product, are important concepts in reactions involving chiral centers. youtube.com In the synthesis of acridine derivatives, if a chiral center is present in a substituent, its stereochemical integrity during a reaction is a critical consideration. For reactions that proceed through a planar intermediate like a carbocation, a loss of stereochemical information can occur, leading to a racemic mixture. uky.edu However, many reactions, particularly those that are concerted or involve enzymatic catalysts, can be highly stereoselective or stereospecific. ddugu.ac.inmdpi.com For example, in the hydroboration-oxidation of an alkene, the reaction is stereospecific, with the hydroxyl group adding in a syn fashion relative to the added hydrogen. ddugu.ac.in

Advanced Synthetic Techniques and Yield Optimization

Modern synthetic chemistry employs various techniques to improve the efficiency, yield, and environmental friendliness of chemical processes.

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat reactions, often leading to significantly reduced reaction times and improved yields. The synthesis of 9-hydrazinyl-2-methoxyacridine from 6,9-dichloro-2-methoxyacridine and hydrazine hydrate can be effectively carried out using microwave assistance.

Catalysis: The use of catalysts is fundamental to optimizing synthetic routes. In the Ullmann condensation, a key step in forming the acridine precursor N-phenylanthranilic acid, copper is used as a catalyst. nih.gov

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and control over reaction parameters, which can lead to improved yields and purity compared to traditional batch processes.

Click Chemistry: The concept of "click chemistry" has been applied to the synthesis of acridine derivatives. For example, the copper-catalyzed azide-alkyne cycloaddition has been used to link acridine moieties to other molecules, such as triazoles, with high efficiency and selectivity. nih.gov

The table below provides examples of synthetic optimizations for acridine derivatives.

| Reaction | Traditional Method | Advanced/Optimized Method | Improvement |

| Synthesis of N-phenylanthranilic acid | High temperature, long reaction times | Optimized catalyst systems, microwave heating | Reduced reaction time, improved yield |

| Cyclization to Acridone | Strong acids (e.g., H2SO4), high temperatures | Polyphosphoric acid (PPA), Eaton's reagent | Milder conditions, easier work-up |

| Chlorination of Acridone | POCl3 reflux | SOCl2, oxalyl chloride | Varies by substrate, can offer milder conditions |

| Nucleophilic Substitution at C-9 | High temperature, long reaction times in DMF or other high-boiling solvents | Microwave-assisted synthesis, phase-transfer catalysis | Drastically reduced reaction times, improved yields nih.gov |

Advanced Spectroscopic and Structural Elucidation Studies

Investigation of Fluorescence Properties and Applications

While 9-Methoxyacridine forms the core structure, its fluorescence properties are most prominently studied and utilized in its derivatives, particularly 9-Amino-6-chloro-2-methoxyacridine (B163386) (ACMA). ontosight.aimedchemexpress.com ACMA is a widely used cell-permeable fluorescent probe known to intercalate into DNA. caymanchem.combiomol.comadipogen.com

The fluorescence of ACMA is highly sensitive to its environment. Its emission is significantly enhanced upon binding to DNA, and it shows a preference for poly(dA-dT) sequences. caymanchem.comadipogen.comchemodex.com The excitation and emission maxima of the ACMA-DNA complex are approximately 419 nm and 483 nm, respectively. adipogen.comthermofisher.comfishersci.com This property makes it a valuable tool for nucleic acid staining and for studying DNA structure and flexibility. ontosight.aiontosight.ai

Furthermore, ACMA's fluorescence is pH-dependent and is quenched upon the formation of a pH gradient across a membrane. caymanchem.comadipogen.com This characteristic has been extensively used in bioenergetics research to monitor proton movement across membranes and to study the activity of proton-pumping enzymes like ATPases. adipogen.comchemodex.com

| Compound | Application | Excitation (λex) | Emission (λem) | Reference |

| 9-Amino-6-chloro-2-methoxyacridine (ACMA) | DNA Intercalator / pH Probe | 411 nm (in Methanol) | 475 nm (in Methanol) | caymanchem.comadipogen.comchemodex.com |

| ACMA-DNA Complex | Nucleic Acid Staining | ~419 nm | ~483 nm | adipogen.comthermofisher.comfishersci.com |

Fluorescence Emission and Quenching Studies

9-Amino-6-chloro-2-methoxyacridine (ACMA) is a fluorescent probe that exhibits distinct emission properties that are sensitive to its environment, particularly its association with macromolecules like DNA. caymanchem.combiomol.com The fluorescence of ACMA can be both quenched and enhanced, providing insights into its interactions and the surrounding conditions. nih.govnih.gov

In methanol (B129727), ACMA displays specific excitation and emission maxima. adipogen.com When ACMA intercalates into DNA, these spectral properties shift, indicating a change in the electronic environment of the fluorophore. adipogen.comfishersci.com The excitation/emission maxima for the ACMA-DNA complex are compatible with most UV-light sources. adipogen.comfishersci.com

| Condition | Excitation Maximum (λex) | Emission Maximum (λem) | Source(s) |

| ACMA in Methanol | 411 nm | 475 nm | caymanchem.com, adipogen.com |

| ACMA-DNA Complex | 419 nm | 477-483 nm | adipogen.com, researchgate.net |

This data is based on findings for 9-Amino-6-chloro-2-methoxyacridine (ACMA).

The fluorescence of ACMA is significantly affected by the composition of the DNA it binds to. It selectively binds to poly(dA-dT) sequences, and its fluorescence lifetime is observed to decrease when guanosine (B1672433) is incorporated into the sequence. caymanchem.combiomol.comadipogen.com Further studies on heterodimeric molecules, where the ACMA ring is linked to nucleic acid bases, have demonstrated that its fluorescence emission is quenched by guanine (B1146940) and enhanced by adenine. nih.gov

This quenching phenomenon is also utilized in studying energy transduction. In biological systems like cyanobacteria, both photosynthetic and respiratory electron transfer can induce quenching of ACMA fluorescence, providing a measure of membrane energization. nih.gov In intact cells, a more complex response involving both fluorescence quenching and enhancement has been observed, attributed to the opposing orientations of the thylakoid and cell membranes. nih.gov

Time-Resolved Fluorescence Polarization

Time-resolved fluorescence polarization anisotropy (FPA) has been employed to investigate the dynamic behavior of ACMA when intercalated within DNA. scite.ai These studies monitor the FPA decay over nanosecond timescales (up to 80 ns) to understand the anisotropic motions of the probe within its binding site. scite.aicaymanchem.com

Research using FPA on ACMA complexed with DNA and various double-stranded polynucleotides has provided insights into the flexibility of the DNA double helix. scite.ai The DNA torsional rigidity can be estimated by fitting the FPA decay data to models of elastic deformations in DNA. scite.ai The value of the DNA torsion constant was found to be independent of the specific intercalating dye used (including ethidium, quinacrine, or ACMA), supporting the use of these fluorescence measurements to probe DNA dynamics. scite.ai By assuming a consistent binding geometry, the torsional rigidities of different polynucleotides were compared, revealing that an A-form ribonucleotide was more rigid than its corresponding B-form deoxyribonucleotide counterpart. scite.ai

pH-Dependent Fluorescence Responses

A key characteristic of ACMA is its pH-sensitive fluorescence. caymanchem.commedchemexpress.comapexbt.com The fluorescence is notably quenched upon the establishment of a pH gradient across a membrane. caymanchem.combiomol.comadipogen.com This property has made ACMA an invaluable tool for monitoring proton movements and pH changes in various biological systems. caymanchem.com

It has been extensively used to study the proton-pumping activity of membrane-bound ATPases and to follow the movement of cations and anions across membranes. adipogen.comfishersci.com For instance, ACMA has been used to measure changes in vacuolar pH, which occur when a substrate is transported across the tonoplast via a putative H+/solute antiport system. medchemexpress.com Studies on copper transport in plant cells have also utilized ACMA to demonstrate that the compartmentation of copper ions into the vacuole is dependent on the transmembrane pH gradient generated by V-H+-ATPase and V-H+-pyrophosphatase.

Applications as Spectroscopic Probes in Biological Systems

The unique spectroscopic properties of ACMA render it a versatile probe in biological research. Its primary application is as a cell-permeable fluorescent stain for labeling and studying DNA. caymanchem.comadipogen.com

Specific applications include:

Investigating DNA Flexibility: As detailed in the time-resolved fluorescence polarization section, ACMA helps in probing the torsional dynamics and flexibility of DNA on a nanosecond timescale. scite.aicaymanchem.com

Monitoring Membrane Energetics: ACMA is used to study energy transduction in organelles and cells. The quenching of its fluorescence serves as an indicator of the energization state of membranes, such as in studies of ATP-dependent proton translocation in inner mitochondrial membranes and in the thylakoid membranes of cyanobacteria. nih.govpnas.org

Measuring pH Gradients: Its pH-dependent fluorescence is widely used to quantify proton gradients across biological membranes, including those of vacuoles and mitochondria. medchemexpress.com

Studying Ion Transport: Researchers have employed ACMA to follow the transport of various cations and anions across membranes, which is often coupled to proton gradients. adipogen.comfishersci.com

Conformational Analysis and Intramolecular Interactions

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique used to study the interaction of chiral molecules like DNA with ligands such as ACMA. researchgate.net When ACMA binds to nucleic acids, induced CD spectra are observed in the visible absorption region of the drug. nih.gov

Studies have shown that complexes of ACMA with various nucleic acids, including calf thymus DNA and synthetic polynucleotides like poly(rA)·poly(rU), produce significantly different induced CD spectra. nih.gov The analysis of these spectra suggests that the binding properties are influenced by factors such as the structure of the ligand and the conformation of the nucleic acid. nih.gov The interaction of ACMA with calf thymus DNA has been investigated using CD spectroscopy, among other techniques, revealing the formation of multiple distinct complexes. researchgate.net

Conformational Equilibrium Studies

Studies on molecules where ACMA is covalently linked to nucleic acid bases have revealed the existence of conformational equilibria. nih.gov In aqueous solutions, these heterodimeric molecules predominantly adopt a folded conformation where the acridine (B1665455) and base rings are stacked. nih.gov Thermodynamic parameters for this folded-unfolded conformational equilibrium have been estimated, providing information on the strength and nature of the base-acridine interactions under various conditions. nih.gov

Furthermore, investigations of ACMA covalently linked to oligonucleotides have proposed an equilibrium between different bound states. nih.gov Nuclear Magnetic Resonance (NMR) studies of one such complex suggested a model involving an equilibrium between two main configurations: one where the acridine derivative is intercalated between DNA base pairs and another where it is sandwiched between two aggregated DNA duplexes. nih.gov The ability of ACMA to exist in different conformations is also relevant when it is used as a probe. For example, studies on F1F0 ATP synthase have shown that the enzyme can be trapped in different arrangements, and the functional significance of this conformational equilibrium was studied using probes like ACMA. pnas.org

Mechanistic Research on Biomolecular Interactions

Deoxyribonucleic Acid (DNA) Interactions

The planar tricyclic structure of the acridine (B1665455) ring is central to its ability to interact with the DNA double helix. These interactions are multifaceted and can be broadly categorized into different binding modes, each with its own set of physicochemical principles and biological consequences. The nature and strength of these interactions are significantly influenced by the substituents on the acridine core and the presence of any linking moieties.

Modes of DNA Binding

9-Methoxyacridine and its analogues employ several distinct modes to bind to DNA, ranging from insertion between the base pairs to association with the external surface of the helix. These binding events can be complex, with multiple forms of interaction occurring simultaneously.

The primary and most studied mode of binding for acridine derivatives is intercalation. In the classical model of intercalation, the planar aromatic ring of the acridine molecule inserts itself between adjacent base pairs of the DNA double helix. This insertion causes a localized unwinding of the DNA and an increase in the distance between the stacked base pairs to accommodate the intercalator. This process is driven by favorable π-π stacking interactions between the acridine ring and the DNA bases. Computational studies on acridine itself reveal that it interacts with DNA primarily through non-covalent van der Waals forces and hydrogen bonds. nih.gov

While the concept of "displacement-insertion" is not explicitly detailed for this compound in the available literature, it can be understood as a variation of the intercalation mechanism. This model suggests that the ligand may initially interact with the DNA surface and then displace a base pair or a segment of the DNA backbone to insert itself into the helix. This could be particularly relevant in distorted or non-canonical DNA structures.

Research on 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA), a closely related derivative, has shown that it fully intercalates into poly(dA-dT) sequences. nih.gov The presence of an ionizable amino group in acridine derivatives is thought to be advantageous as it helps to "anchor" the molecule after intercalation. oup.com

In addition to intercalation, this compound derivatives can also bind to the exterior of the DNA duplex. This external binding is often electrostatic in nature, involving interactions between the cationic acridine derivative and the negatively charged phosphate (B84403) backbone of the DNA. Studies on acridine orange have shown that at low DNA to dye ratios, dimeric forms of the dye predominantly bind externally to the DNA surface through electrostatic interactions. rsc.org For 9-amino-6-chloro-2-methoxyacridine (ACMA), external complexes are formed at higher concentrations. Specifically, an electrostatic complex is formed with poly(dA-dT)·poly(dA-dT), while a major groove binding complex is formed with poly(dG-dC)·poly(dG-dC). nih.gov

The interaction of this compound derivatives with DNA is not always a simple one-to-one binding event. Under certain conditions, multiple distinct DNA-ligand complexes can be formed. A notable example is 9-amino-6-chloro-2-methoxyacridine (ACMA), which has been shown to form three different complexes with DNA, denoted as PD(I), PD(II), and PD(III). wikipedia.orgresearchgate.net The primary complex, PD(I), represents the classical intercalation of the ACMA molecule. The other two complexes, PD(II) and PD(III), are also intercalated species but additionally feature externally bound dye molecules. wikipedia.orgresearchgate.net The formation of these multiple complexes highlights the dynamic and multifaceted nature of the interaction between this acridine derivative and DNA. The binding constants for these three complexes have been determined and are presented in the table below.

Binding Constants of ACMA-DNA Complexes

| Complex | Binding Constant (K) (M-1) | Reference |

|---|---|---|

| PD(I) | (6.5 ± 1.1) × 104 | wikipedia.orgresearchgate.net |

| PD(II) | (5.5 ± 1.5) × 104 | wikipedia.orgresearchgate.net |

| PD(III) | (5.7 ± 0.03) × 104 | wikipedia.orgresearchgate.net |

Influence of Substituent Effects and Linker Length on DNA Affinity

The affinity of this compound for DNA can be modulated by the introduction of different substituent groups on the acridine ring and by tethering two acridine units together with a linker of varying length.

The introduction of a methyl group into the 9-aminoacridine (B1665356) ring has been shown to reduce both the mutagenic activity and the intercalative DNA binding affinity. nih.govtandfonline.com Conversely, the introduction of a chlorine atom increases these properties. nih.govtandfonline.com The binding affinity to DNA generally increases with the introduction of a substituent that has a higher Hammett substituent constant, suggesting that electron-withdrawing groups enhance binding affinity. tandfonline.com

Effect of Substituents on the DNA Binding Affinity of 9-Aminoacridine Derivatives

| Compound | DNA Binding Constant (K) (x 104 M-1) | Number of Binding Sites (n) | Reference |

|---|---|---|---|

| 9-Aminoacridine | 15.0 ± 2.1 | 0.20 ± 0.01 | tandfonline.com |

| 9-Amino-2-methylacridine | 9.1 ± 1.0 | 0.20 ± 0.01 | tandfonline.com |

| 9-Amino-2,7-dimethylacridine | 5.8 ± 0.9 | 0.20 ± 0.01 | tandfonline.com |

| 9-Amino-2-chloroacridine | 22.0 ± 2.4 | 0.19 ± 0.01 | tandfonline.com |

| 9-Amino-2,7-dichloroacridine | 31.0 ± 3.8 | 0.18 ± 0.01 | tandfonline.com |

The concept of linking two intercalating moieties, such as the acridine ring, has led to the development of bis-intercalators. These molecules can interact with DNA with significantly higher affinity than their monomeric counterparts. The length of the linker connecting the two acridine units is a critical determinant of their binding affinity and mode. For effective bis-intercalation, where both acridine rings intercalate into the DNA, a minimum linker length is required to span at least two base pairs, which is approximately 10.1 Å. mdpi.com The optimal linker length is a balance between the enthalpic gain from the binding of both units and the entropic loss upon constraining the flexible linker. doi.org Studies on photoswitchable molecular glues for DNA have shown that even a small difference in the linker can significantly affect the binding affinity and function. doi.orgnih.gov For some diacridines, a five-carbon hydrocarbon linker has been found to be sufficient for potent activity. oup.com

Genotoxic and Mutagenic Potentials (in vitro assays)

In vitro assays are standardly used to assess the potential of chemical compounds to cause genetic damage (genotoxicity) or mutations (mutagenicity). scispace.comnih.gov These tests often employ bacterial or mammalian cell lines to detect various forms of DNA damage, such as gene mutations, chromosomal aberrations, or micronuclei formation. mdpi.comnih.gov

The genotoxic potential of acridine derivatives has been evaluated in several studies. For instance, 9-aminoacridine hydrochloride monohydrate (9-AA) has been identified as a genotoxic compound. nih.gov A specific derivative, 6-chloro-9-[3-(2-chloroethylamino)propylamino]-2-methoxyacridine dihydrochloride (B599025) (also known as ICR 191), has been assessed in an in vitro mutagenicity assay using primary hepatocytes from MutaMouse. nih.gov In this particular assay, ICR 191 was one of the few well-characterized mutagens that did not produce a significant increase in mutant frequency (MF) compared to the control. nih.gov It has been suggested that the high metabolic competency of the primary hepatocytes used in the assay might contribute to the detoxification of ICR 191, thereby reducing its observable mutagenicity in this specific in vitro system. nih.gov This finding is supported by earlier research showing that murine liver S9 fractions can significantly decrease the mutagenicity of ICR 191 in the Ames test. nih.gov

Enzyme Interaction Studies

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. mdpi.com The inhibition of these enzymes is a primary therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. mdpi.commdpi.com The acridine scaffold has been a foundational structure for the development of cholinesterase inhibitors, with tacrine (B349632) (9-amino-1,2,3,4-tetrahydroacridine) being a well-known example. nih.gov

Various studies have explored the potential of 9-substituted acridine derivatives as inhibitors of both AChE and BChE. nih.govresearchgate.net Research into novel 9-phosphoryl-9,10-dihydroacridines and 9-phosphorylacridines has shown that these compounds generally exhibit weak inhibition of AChE. nih.gov However, certain dihydroacridine derivatives with aryl substituents in the phosphoryl moiety were found to be effective inhibitors of BChE. nih.gov For example, a dibenzyloxy derivative (1d) and its diphenethyl bioisostere (1e) showed significant BChE inhibition with IC₅₀ values of 2.90 ± 0.23 µM and 3.22 ± 0.25 µM, respectively. nih.gov In contrast, their oxidized acridine counterparts were largely inactive, with the exception of one analog (2d) which was a moderately effective BChE inhibitor (IC₅₀ = 6.90 ± 0.55 μM). nih.gov

Table 1: Butyrylcholinesterase (BChE) Inhibition by 9-Phosphorylated Acridine Derivatives

| Compound | Substituent | BChE IC₅₀ (µM) |

|---|---|---|

| 1c | Diphenylphosphonate | 48.0 ± 3.1 |

| 1d | Dibenzyloxy | 2.90 ± 0.23 |

| 1e | Diphenethyl | 3.22 ± 0.25 |

| 1f | p-chloro-phenethyl | 21.7 ± 1.7 |

| 2d | Dibenzyloxy (acridine) | 6.90 ± 0.55 |

Data sourced from Makhaeva et al. (2022) nih.gov

Carboxylesterase Inhibition

Carboxylesterases (CES) are a class of serine hydrolase enzymes involved in the metabolism of a wide range of compounds containing ester moieties, including numerous drugs and prodrugs. nih.govmdpi.com The inhibition of these enzymes can significantly alter the pharmacokinetics of such agents. researchgate.netdntb.gov.ua

The interaction of acridine derivatives with carboxylesterases has been investigated as part of broader screening efforts to characterize their enzyme inhibition profiles. nih.govnih.gov In a study evaluating novel 9-phosphoryl-9,10-dihydroacridines and 9-phosphorylacridines, the compounds were tested for their inhibitory activity against CES. nih.gov The findings indicated that all the new compounds were weak inhibitors of this off-target enzyme. nih.gov This suggests a degree of selectivity for these particular acridine derivatives towards cholinesterases over carboxylesterases.

Kinetic Mechanisms of Enzyme Inhibition (Competitive, Non-Competitive, Mixed-Type, Uncompetitive, Partial Reversible)

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of their kinetics reveals the mechanism of action, which is crucial for understanding their biological effects. Reversible inhibitors, which bind non-covalently, are classified based on how they interact with the enzyme and the enzyme-substrate complex.

Competitive Inhibition: In this mechanism, the inhibitor resembles the substrate and competes for the same active site on the enzyme. The inhibitor's binding prevents the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, competitive inhibition increases the Michaelis constant (K_m) but does not affect the maximum reaction velocity (V_max).

Non-Competitive Inhibition: A non-competitive inhibitor binds to an allosteric site (a site other than the active site) on the enzyme. bmglabtech.com This binding event alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound. bmglabtech.com In pure non-competitive inhibition, the inhibitor has an equal affinity for the free enzyme and the enzyme-substrate complex. This results in a decrease in V_max while the K_m remains unchanged. mdpi.com

Mixed-Type Inhibition: This form of inhibition also involves the inhibitor binding to an allosteric site, but it has a different affinity for the free enzyme compared to the enzyme-substrate complex. bmglabtech.com Consequently, mixed inhibition affects both the V_max (decreases) and the K_m (can either increase or decrease). nih.gov This mechanism is viewed as a combination of competitive and uncompetitive inhibition. bmglabtech.com Kinetic studies on derivatives of 9-phosphorylated acridine have demonstrated a mixed type of inhibition against butyrylcholinesterase (BChE). The graphical analysis of the kinetic data for the most active BChE inhibitor among the derivatives showed changes in both K_m and V_max values, confirming a mixed-type mechanism. nih.gov

Uncompetitive Inhibition: An uncompetitive inhibitor binds only to the enzyme-substrate (ES) complex, at a site distinct from the active site. This binding stabilizes the ES complex, which paradoxically increases the enzyme's apparent affinity for the substrate (decreasing K_m). However, the resulting enzyme-substrate-inhibitor (ESI) complex is catalytically inactive, leading to a decrease in V_max.

Partial Reversible Inhibition: Also known as hyperbolic inhibition, this is a less common mechanism where the enzyme-inhibitor complex can still produce a product, albeit at a slower rate than the uninhibited enzyme. This can occur in competitive, non-competitive, or mixed-type scenarios. Dose-response curves for partial inhibitors show a residual level of enzyme activity even at saturating inhibitor concentrations.

While direct kinetic studies on this compound were not detailed in the available research, the acridine scaffold is a known inhibitor of cholinesterases like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net The documented mixed-type inhibition by a closely related 9-substituted acridine derivative provides a key insight into the potential mechanisms for this class of compounds. nih.gov

Table 1: Effects of Reversible Inhibitors on Kinetic Parameters

| Inhibition Type | Binds To | Effect on V_max | Effect on K_m |

|---|---|---|---|

| Competitive | Free Enzyme (Active Site) | Unchanged | Increases |

| Non-Competitive | Free Enzyme or ES Complex (Allosteric Site) | Decreases | Unchanged |

| Mixed-Type | Free Enzyme or ES Complex (Allosteric Site) | Decreases | Increases or Decreases |

| Uncompetitive | ES Complex Only (Allosteric Site) | Decreases | Decreases |

Protein Binding Investigations

The interaction of small molecules with proteins is fundamental to their pharmacokinetics, governing their distribution, metabolism, and excretion.

Human serum albumin (HSA) is the most abundant protein in blood plasma and acts as a primary carrier for a wide variety of endogenous and exogenous substances, including many drugs. researchgate.netmdpi.com The binding of a compound to HSA can significantly influence its bioavailability and half-life. researchgate.net Bovine serum albumin (BSA) is often used as a model protein in such studies due to its structural similarity to HSA. acs.org

The interaction between small molecules and albumin is frequently studied using fluorescence quenching spectroscopy. HSA contains a single tryptophan residue (Trp-214) that is intrinsically fluorescent. ub.edu When a small molecule binds near this residue, it can quench the fluorescence. The mechanism of quenching (static or dynamic) and the binding parameters, such as the binding constant (K_a) and the number of binding sites (n), can be determined from this data. nih.gov

While direct studies on the binding of this compound to serum albumin were not identified, research on other acridine derivatives provides strong evidence that this chemical scaffold interacts with HSA. A study on 3,6-diaminoacridine derivatives investigated their binding to HSA using fluorescence quenching. The results indicated the formation of stable HSA-derivative complexes, with hydrophobic interactions being the primary stabilizing force. nih.gov The analysis confirmed a static quenching mechanism, where a non-fluorescent ground-state complex is formed between the albumin and the acridine compound. nih.gov

Table 2: Binding Parameters of Acridine Derivatives with Human Serum Albumin (HSA)

| Compound | Binding Constant (K_a) (L·mol⁻¹) | Number of Binding Sites (n) | Predominant Force |

|---|---|---|---|

| 3,6-diphenoxycarbonyl aminoacridine | Data not specified | ~1 | Hydrophobic |

| 3,6-diethoxycarbonyl aminoacridine | Data not specified | ~1 | Hydrophobic |

Data derived from qualitative descriptions and analysis of related acridine compounds interacting with HSA. nih.gov

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux pump located in the cell membranes of various tissues, including the intestines, kidneys, and the blood-brain barrier. creative-bioarray.com A key function of P-gp is to protect cells by expelling a wide range of xenobiotics and toxins. nih.gov In oncology, the overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), as it actively pumps chemotherapeutic agents out of the cell, reducing their efficacy. mdpi.com

Compounds that can modulate P-gp activity are of significant therapeutic interest. P-gp inhibitors, also known as chemosensitizers, can block the efflux pump, thereby increasing the intracellular concentration of co-administered drugs and potentially reversing MDR. researchgate.net

Research has shown that compounds with an acridone (B373769) structure, which is closely related to acridine, can act as P-gp inhibitors. A study involving the bioguided fractionation of extracts from Citrus sinensis roots identified several acridone alkaloids that modulate P-gp. Specifically, compounds including 2-methoxycitpressine I and acrimarine E were found to inhibit P-glycoprotein-mediated drug efflux in human leukemic cells that overexpress P-gp. nih.gov This finding indicates that the acridine/acridone scaffold, particularly with methoxy (B1213986) substitutions, is a promising structural basis for the development of P-gp modulators.

**Table 3: P-glycoprotein Modulating Activity of Acridone Compounds from *Citrus sinensis***

| Compound | Activity |

|---|---|

| Clausarin | P-gp Inhibition |

| 2-methoxycitpressine I | P-gp Inhibition |

| Acrimarine E | P-gp Inhibition |

As identified in a study on K562/R7 human leukemic cells over-expressing P-glycoprotein. nih.gov

Pre Clinical Biological Activity and Structure Activity Relationships Sar

Antiproliferative and Cytotoxic Effects

Derivatives of 9-methoxyacridine have demonstrated notable efficacy against cancer cells in laboratory settings. This activity is closely linked to their chemical structure, which allows them to interfere with fundamental cellular processes in cancerous cells.

A range of this compound derivatives has been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. The antiproliferative activity is often potent, with IC50 values (the concentration required to inhibit cell growth by 50%) frequently reported in the low micromolar range.

One prominent group of derivatives includes those substituted at the 9-position with benzylamino groups. A series of 9-benzylamino-6-chloro-2-methoxyacridine derivatives exhibited good antiproliferative activity. nih.gov For instance, certain compounds in this series were found to be particularly effective against the A549 non-small cell lung cancer cell line, with IC50 values around 6 µM. researchgate.net This is of particular interest as the established chemotherapeutic agent amsacrine, another acridine (B1665455) derivative, has limited efficacy in lung cancer patients. researchgate.net These compounds also showed cytotoxicity against the K562 leukemia cell line. researchgate.net

Another derivative, 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA), has been assessed against the National Cancer Institute's panel of 60 human cancer cell lines (NCI-60), indicating broad-spectrum antiproliferative potential. medchemexpress.com Furthermore, the development of acridine-based imidazolium (B1220033) salts from 9-chloroacridines has yielded compounds with promising biological activities against human cancer cell lines.

A this compound compound, pyrazoloacridine (B1679931) (PZA), which contains a reducible 5-nitro substituent, was advanced to a phase II clinical trial for advanced non-small cell lung carcinoma, although it did not demonstrate objective responses at the tested dose and schedule. nih.gov

The cytotoxic properties of this compound derivatives are believed to stem from multiple mechanisms of action, primarily centered on the disruption of DNA and cellular signaling pathways.

A fundamental mechanism for acridine compounds is their interaction with DNA. nih.govontosight.ai The planar aromatic structure of the acridine core allows these molecules to intercalate, or insert themselves, between the base pairs of the DNA double helix. This physical obstruction disrupts DNA replication and transcription, ultimately inhibiting protein synthesis and leading to cell death.

In addition to simple intercalation, certain this compound derivatives act as potent inhibitors of topoisomerase II. nih.gov This enzyme is crucial for managing DNA topology during replication, and its inhibition leads to DNA damage. nih.govcornell.edu For example, compound 8p, a 9-benzylamino-6-chloro-2-methoxyacridine derivative, was shown to intercalate into DNA, induce DNA damage, and inhibit topoisomerase II. nih.govcornell.edu

Further mechanistic studies have revealed that these compounds can trigger programmed cell death, or apoptosis. Compound 8p was observed to induce apoptosis in A549 cells through a caspase-dependent intrinsic pathway and also caused cell cycle arrest at the G2/M phase, preventing the cells from dividing. nih.govcornell.edu Other research on a related derivative, AMTAC-19, indicated interaction with MAPK signaling pathways (ERK1, JNK1) and a significant increase in the production of reactive oxygen species (ROS), which can cause cellular damage. researchgate.net

Antimicrobial and Antiparasitic Efficacy

The ability of this compound derivatives to interact with DNA and other cellular components also makes them effective against various pathogenic microorganisms, including bacteria and protozoan parasites.

Compounds based on the this compound structure have been investigated for their antimicrobial effects. ontosight.aiontosight.aimusechem.com Research has demonstrated activity against clinically significant bacteria. For instance, synthetic derivatives such as acridine-9-carboraldehyde and 9-hydroxy-4-methoxy acridine have shown efficacy against Mycobacterium tuberculosis. Acridine-9-carboraldehyde was active against both drug-susceptible and multidrug-resistant strains of the tuberculosis bacterium, with minimum inhibitory concentrations (MICs) as low as 0.157 µg/mL against a rifampicin-resistant strain. fortunejournals.com The antimicrobial action is generally attributed to interference with processes like DNA replication and protein metabolism. fortunejournals.com

A significant body of research has been dedicated to the evaluation of this compound derivatives against a variety of protozoan parasites that cause widespread human diseases.

Leishmania : Various derivatives of 2-methoxyacridine have demonstrated potent in vitro activity against Leishmania infantum, the causative agent of visceral leishmaniasis. researchgate.netasm.orgnih.gov Studies on 7-substituted 9-chloro and 9-amino-2-methoxyacridines, as well as their dimeric and tetrameric forms, confirmed strong antiparasitic properties. researchgate.netasm.org The antileishmanial activity was found to be dependent on the nature of the substituents at both the 7 and 9 positions of the acridine ring. asm.orgnih.gov The primary mechanism is hypothesized to be the disruption of DNA metabolism in the parasite. asm.orgnih.gov

Trypanosoma : Derivatives have also been tested against trypanosomes. Bis(9-amino-6-chloro-2-methoxyacridines) have shown in vitro activity against Trypanosoma brucei (causing African sleeping sickness) and Trypanosoma cruzi (causing Chagas disease). nih.govresearchgate.netasm.org In a screen of a library of bis-acridine compounds, all but three were extremely effective against T. b. brucei, with some showing efficacy in the low nanomolar range. asm.org The nature of the linker connecting the two acridine units was found to be crucial for activity. nih.gov

Plasmodium : The this compound scaffold is a key feature of compounds with antimalarial properties. musechem.com Bis(9-amino-6-chloro-2-methoxyacridines) have demonstrated potent in vitro activity against the erythrocytic stage of Plasmodium falciparum, the deadliest malaria parasite. nih.govresearchgate.net One such compound displayed IC50 values ranging from 8 to 18 nM against different P. falciparum strains. nih.gov Furthermore, in vivo studies in mice infected with Plasmodium berghei confirmed that some of these bisacridine derivatives possess antimalarial activity. nih.gov

A critical aspect of developing any new antimicrobial or antiparasitic agent is ensuring it is more toxic to the pathogen than to the host's cells. Several studies on this compound derivatives have included evaluations of selective toxicity.

For antileishmanial compounds, the toxicity of 2-methoxyacridine derivatives was compared between Leishmania infantum parasites and human monocytes. asm.org A selectivity index (SI), calculated as the ratio of host cell toxicity to parasite toxicity, was used to identify promising candidates. One compound, A2 (a 9-amino-2-methoxyacridine derivative), exhibited strong antileishmanial activity while showing a significant SI of 183.5, indicating it was much more toxic to the parasite than to human cells. asm.org

Similarly, when bis(9-amino-6-chloro-2-methoxyacridines) were evaluated for antiparasitic activity, their cytotoxic effects were concurrently tested on human cell lines such as MRC-5 lung fibroblasts and HL-60 leukemia cells. nih.govasm.org This allowed for the identification of compounds that were potent against parasites like P. falciparum or T. brucei while being devoid of significant cytotoxic effects on the human cells at the active concentrations. nih.govasm.org This demonstrates that the this compound scaffold can be modified to achieve a favorable therapeutic window.

Multitarget Actions in Parasitic Organisms

The compound this compound and its derivatives have demonstrated notable activity against a variety of parasitic organisms, often through a multitarget mechanism of action. Research indicates that these compounds can interfere with multiple essential biochemical pathways within the parasites.

Derivatives of 2-methoxyacridine have shown significant in vitro antiparasitic properties against Leishmania infantum. asm.org The mechanism of action is hypothesized to be the targeting of DNA metabolism in Leishmania promastigotes. asm.orgresearchgate.net However, the observation of secondary effects on protein and lipid metabolism suggests that these acridine compounds can be considered multitarget drugs. asm.orgresearchgate.net This multitargeting capability is crucial in overcoming the development of resistance in parasites.

Studies on bis(9-amino-6-chloro-2-methoxyacridines) have revealed their efficacy against several parasites, including Plasmodium falciparum, Trypanosoma brucei, Trypanosoma cruzi, and Leishmania infantum. nih.govresearchgate.net The nature of the linker connecting the two acridine moieties has been shown to be a critical determinant of the antiparasitic activity and cytotoxicity. nih.govresearchgate.net For instance, certain bisacridine derivatives have displayed potent antimalarial activity, with IC50 values in the nanomolar range against various P. falciparum strains. nih.gov Furthermore, some of these compounds have shown the ability to completely inhibit T. brucei at low micromolar concentrations. nih.gov

The antimalarial activity of 9-aminoacridine (B1665356) derivatives, particularly those with 6-chloro and 2-methoxy substitutions, has been a significant area of research. nih.govsemanticscholar.org These compounds have shown substantial activity against chloroquine-resistant strains of P. falciparum. nih.govsemanticscholar.org The presence of two positive charges on the molecule, along with the 6-chloro and 2-methoxy substituents on the acridine ring, appears to be a requirement for good antimalarial activity. nih.govsemanticscholar.org

The table below summarizes the antiparasitic activity of selected this compound derivatives.

| Compound Type | Parasite | Activity | Reference |

| 2-Methoxyacridine derivatives | Leishmania infantum | Strong in vitro antiparasitic properties | asm.org |

| Bis(9-amino-6-chloro-2-methoxyacridines) | Plasmodium falciparum | IC50 values ranging from 8 to 18 nM | nih.gov |

| Bis(9-amino-6-chloro-2-methoxyacridines) | Trypanosoma brucei | Total inhibition at 1.56 µM | nih.gov |

| 9-Amino-6-chloro-2-methoxyacridine derivatives | Chloroquine-resistant P. falciparum | Significant antimalarial activity | nih.govsemanticscholar.org |

Antiviral Research

Preliminary studies have suggested that this compound derivatives possess antiviral properties. For example, 9-hydrazinyl-2-methoxyacridine (B12922540) has been investigated for its potential to inhibit viral replication, with some studies indicating effectiveness in HIV models. The mechanism of action is thought to involve the intercalation of the acridine core into viral DNA, thereby disrupting replication and transcription processes.

Furthermore, research into bis-acridine derivatives has identified compounds with protective activity against Herpes Simplex Virus (HSV) infection in Vero cells. researchgate.net Notably, antiviral activity was observed specifically in compounds that contained a pentamethylene fragment as a linker between the acridine moieties. researchgate.net This highlights the importance of the linker's structure in determining antiviral efficacy.

The presence of an azido (B1232118) group in certain acridine derivatives, such as 9-amino-3-azido-7-methoxyacridine, is thought to contribute to antiviral activity by potentially targeting viral enzymes or structural proteins. ontosight.ai

Other Biological Modulations

Certain derivatives of this compound have demonstrated antioxidant properties. For instance, derivatives of 3,9-dichloro-5-methoxyacridine (B13095456) have shown considerable antioxidant capabilities in DPPH assays. Additionally, studies on 9-phosphoryl-9,10-dihydroacridines revealed that these compounds exhibit high radical-scavenging activity, comparable to the standard antioxidant Trolox. frontiersin.orgnih.gov This activity is attributed to their ability to scavenge ABTS radicals and reduce iron. frontiersin.orgnih.gov In contrast, the corresponding aromatized 9-phosphorylacridines were found to be largely inactive as antioxidants. frontiersin.orgnih.gov

Derivatives of this compound have been investigated for their potential to inhibit the self-aggregation of amyloid-beta (Aβ) peptides, a key pathological event in Alzheimer's disease. frontiersin.orgresearchgate.net Studies on 9-phosphoryl-9,10-dihydroacridines have shown that these compounds can interfere with the self-aggregation of Aβ42. frontiersin.orgresearchgate.net Specifically, dihydroacridine derivatives with dibenzyloxy and diphenethyl substituents in the phosphoryl moiety were found to be the most active in inhibiting Aβ42 self-aggregation. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Analyses

The biological activity of this compound derivatives is significantly influenced by the nature and position of various substituents on the acridine core.

In Antiparasitic Activity:

Substituents at position 9: The nature of the substituent at the 9-position is crucial for antiparasitic activity. For instance, 9-amino derivatives of 2-methoxyacridine generally exhibit higher antileishmanial activity than their 9-chloro counterparts, suggesting that the 9-amino group plays a key role in the interaction with parasitic macromolecules. asm.orgnih.gov

Substituents at position 7: The substituent at the 7-position of the acridine ring also modulates the antileishmanial activity of monoacridine derivatives. asm.orgresearchgate.net

Linker in bis- and tetra-acridines: In dimeric and tetrameric acridine derivatives, the length and nature of the linker chain connecting the acridine units are critical. For dimeric derivatives targeting Leishmania infantum, an optimal linker length of six carbons was identified, while a seven-carbon linker was most effective for tetrameric derivatives. asm.org For bis(9-amino-6-chloro-2-methoxyacridines) with antimalarial and antitrypanosomal activity, the nature of the linker and its side chain were found to be important for both activity and cytotoxicity. nih.gov

Substituents on the acridine ring for antimalarial activity: For 9-aminoacridine derivatives, the presence of 6-chloro and 2-methoxy substituents is often required for potent antimalarial activity, particularly against chloroquine-resistant strains. nih.govsemanticscholar.org

In Antiviral Activity:

Linker in bis-acridines: The structure of the linker in bis-acridine derivatives is a key determinant of antiviral potency. A pentamethylene linker was found to be essential for high protective activity against HSV infection. researchgate.net

In Other Biological Modulations:

Substituents on the aniline (B41778) ring of 9-anilinoacridines: In 9-anilinoacridine (B1211779) derivatives, the substituents on the aniline ring influence their antitumor activity. Electron-donating substituents at the 1' and 2' positions of the aniline ring have been shown to improve DNA binding. nih.gov

Phosphoryl moiety in 9-phosphorylacridines: In 9-phosphoryl-9,10-dihydroacridines, the nature of the substituents on the phosphorus atom affects their biological activity. Dihydroacridines with aryl substituents in the phosphoryl moiety, particularly dibenzyloxy and diphenethyl groups, showed the highest activity as inhibitors of butyrylcholinesterase (BChE) and Aβ42 self-aggregation. frontiersin.orgnih.gov Aromatization of these dihydroacridines to 9-phosphorylacridines generally resulted in a loss of antioxidant activity and a significant reduction in BChE inhibitory activity. frontiersin.orgnih.gov

The following table provides a summary of the influence of substituents on the biological potency of this compound derivatives.

| Compound Series | Substituent/Modification | Effect on Biological Potency | Reference |

| 2-Methoxyacridines (monoacridines) | 9-Amino group vs. 9-Chloro group | 9-Amino derivatives are more active against Leishmania infantum | asm.orgnih.gov |

| Bis- and Tetra-acridines (vs. L. infantum) | Length of the linker chain | Optimal length enhances antileishmanial activity | asm.org |

| Bis-acridines (antiviral) | Pentamethylene linker | Essential for high protective activity against HSV | researchgate.net |

| 9-Anilinoacridines (antitumor) | Electron-donating groups on the aniline ring | Improved DNA binding | nih.gov |

| 9-Phosphoryl-9,10-dihydroacridines | Aryl substituents on the phosphoryl moiety | Enhanced BChE inhibition and Aβ42 aggregation inhibition | frontiersin.orgnih.gov |

| 9-Phosphorylacridines | Aromatization from dihydroacridines | Loss of antioxidant and reduced BChE inhibitory activity | frontiersin.orgnih.gov |

Role of Linker Length in Dimeric and Polymeric Systems

The biological activity of dimeric and polymeric acridine systems is profoundly influenced by the nature and length of the linker connecting the heterocyclic units. Research indicates that for bis-acridine compounds, a minimum linker length is necessary to achieve significant bioactivity. ucv.venih.gov Studies on polyamine-linked bis-acridines have identified this minimum threshold to be approximately 10 Å. ucv.venih.govmdpi.com Compounds with linkers shorter than this exhibit a marked decrease in potency. nih.gov

Once this minimum length is achieved, further elongation of the linker often leads to a complex trade-off between desired bioactivity and unwanted cytotoxicity. asm.org In many antiparasitic studies, increasing the linker length enhances the compound's effectiveness against various parasites but concurrently increases its toxicity towards mammalian cells. ucv.venih.govmdpi.com This relationship underscores the delicate balance required in linker design to optimize the therapeutic index.

The composition of the linker is as critical as its length. Different types of linkers, such as simple alkyl chains, polyamines, and polyethers, have been investigated. In one study, a polyether-linked bis-acridine demonstrated improved potency compared to its analogous polyamine- or alkyl-linked counterparts. ucv.ve Similarly, another investigation found that compounds tethered by polyamine or alkyl-ether linkers showed better activity against prion replication than those with simple alkyl linkers. pnas.org This suggests that the heteroatoms within the linker may contribute to activity through mechanisms like hydrogen bonding or by improving subcellular localization. pnas.org

The following table summarizes findings on how linker length and type affect the biological activity of various bis-acridine derivatives.

Conformational Effects on Activity

Studies have shown that while flexible linkers can entropically favor bis-intercalation, they may also permit the molecule to "creep" along the DNA helix. google.comamazonaws.com This stepwise movement could lower the residence time of the drug at a specific target site, potentially reducing its therapeutic effect. google.com In contrast, employing more rigid linkers can lead to slower exchange kinetics, which has been correlated with enhanced anti-leukemic activity in vivo. amazonaws.com However, the relationship is not always straightforward. In one study of hybrid compounds, a series with a flexible linker displayed significantly greater antiplasmodial activity than a comparable series with a more rigid, orthogonal linker, demonstrating that flexibility can sometimes be advantageous. mdpi.comencyclopedia.pub

The cellular response to these compounds can be complex and is determined by both side chain and linker structures. acs.org For instance, in a series of bis(9-aminoacridine-4-carboxamides), the structure of the linker and its charge were found to determine the DNA binding properties and cytotoxicity. researchgate.net

Beyond the linker, the conformation of the acridine rings themselves is critical. X-ray crystallography studies of 9,9'-biacridine (B15490016) derivatives reveal that the two acridine moieties often adopt a conformation where they are almost perpendicular to each other. researchgate.net The methoxy (B1213986) substituent at the 2-position typically lies in the same plane as the acridine ring system, maximizing conjugation. nih.govresearchgate.netnih.gov This defined spatial arrangement of the pharmacophore is essential for its interaction with biological targets. Molecular modeling and quantum-chemical calculations are increasingly used to understand these conformational features and explain experimentally observed activities. frontiersin.orgmdpi.com By designing conformationally restricted analogues, researchers can probe the most bioactive conformation, leading to the development of three-dimensional pharmacophore models that can guide future drug design.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the fundamental characteristics of 9-methoxyacridine at the molecular level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. wuxiapptec.comnih.gov For acridine (B1665455) derivatives, DFT calculations, often employing the B3LYP functional with various basis sets like 6-311G(d) or 6-311++G(d,p), are utilized to optimize molecular geometries in the gas phase. sums.ac.irresearchgate.net This process determines the most stable three-dimensional arrangement of atoms in the molecule.

The planarity of the acridine core is a key feature, and DFT calculations help to understand how substituents, such as the methoxy (B1213986) group at the 9-position, influence this geometry. For instance, in related substituted acridines, the methoxy group is often found to be coplanar with the aromatic system to maximize conjugation. The calculated geometric parameters, such as bond lengths and angles, from these optimizations are often in good agreement with experimental data where available. sums.ac.ir

Table 1: Estimated Geometric Parameters for a Substituted Acridine Core

| Parameter | Estimated Value |

|---|---|

| C–Cl Bond Length | 1.75 Å |

| C–O Bond Length (Methoxy) | 1.43 Å |

| Dihedral Angle (Methoxy/Acridine) | 0–5° |

Data derived from studies on analogous acridine structures.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability and stability. ijarset.comlew.ro

In acridine derivatives, the HOMO is typically of π character and delocalized over the aromatic rings and substituents, while the LUMO is also centered on the acridine system. ijarset.com Analysis of the HOMO and LUMO energy levels helps in understanding intramolecular charge transfer processes. A smaller HOMO-LUMO gap generally indicates a higher reactivity and a greater ease of electronic transitions. ijarset.com For instance, studies on related acridine derivatives have shown that the nature and position of substituents can significantly modulate the HOMO-LUMO gap. researchgate.net

Theoretical calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental results for validation. For this compound and its analogues, computational methods can predict infrared (IR) and nuclear magnetic resonance (NMR) spectra. sums.ac.ir

Calculated IR spectra, obtained from frequency calculations after geometry optimization, can help in assigning the vibrational modes observed in experimental spectra. sums.ac.ir Similarly, theoretical NMR chemical shifts can be calculated and correlated with experimental data to aid in structural elucidation. mdpi.com Furthermore, theoretical approaches have been employed to understand the complex fluorescence emission spectra of related acridine compounds, such as 9-amino-6-chloro-2-methoxyacridine (B163386). acs.orgacs.org

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a significant phenomenon in acridine chemistry. Theoretical studies have been crucial in investigating the tautomeric equilibria of acridine derivatives. For example, in the case of 9-(methoxyamino)acridine, theoretical calculations have been used to predict the relative stabilities of the amino and imino tautomers in both the ground and excited states. nih.gov These studies suggest that while the imino form may be more stable in the ground state, the amino form can become the preferred tautomer in the excited state, influencing the compound's fluorescence properties. nih.gov The interplay between tautomeric forms is often solvent-dependent and can be computationally modeled to understand these environmental effects. nih.gov

Molecular Docking and Dynamics Simulations

To explore the potential biological applications of this compound and its derivatives, molecular docking and dynamics simulations are employed to model their interactions with biomolecules. nih.govosti.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or DNA, to form a stable complex. scispace.com This method is widely used to study the interactions of acridine derivatives with biological targets. sums.ac.ir

DNA Intercalation: Acridine derivatives are well-known DNA intercalators. scispace.com Molecular docking studies can model how the planar acridine ring of a this compound derivative might insert itself between the base pairs of a DNA double helix. scispace.comnih.gov These models help to identify the specific binding modes and the key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-DNA complex. For example, studies on related acridines have shown that they can bind to the minor groove of DNA. scispace.com

Enzyme and Protein Binding: Molecular docking and molecular dynamics (MD) simulations are also used to investigate the binding of acridine derivatives to enzymes and other proteins. sums.ac.irnih.gov For instance, derivatives of 6-chloro-2-methoxyacridine (B15215803) have been studied for their inhibitory activity against enzymes like α-glucosidase. nih.govresearchgate.net Molecular dynamics simulations, which simulate the motion of atoms and molecules over time, provide a more dynamic picture of the ligand-protein interaction, revealing the stability of the binding and the conformational changes that may occur in both the ligand and the protein. nih.govresearchgate.netmdpi.com These simulations can rationalize in vitro results by detailing the interactions with key residues in the enzyme's active site. nih.govresearchgate.net For example, the binding of acridine derivatives to proteins like bovine serum albumin (BSA) has been investigated to understand their potential as drug carriers. sums.ac.ir

Table 2: Investigated Biomolecular Interactions of Acridine Derivatives

| Acridine Derivative Class | Biomolecule Target | Computational Method | Investigated Effect |

|---|---|---|---|

| 9-Amino-6-chloro-2-methoxyacridine | DNA | NMR, Quantum-chemical calculations | Photoinduced hole injection nih.gov |

| 9-Amino-6-chloro-2-methoxyacridine | DNA | Molecular Docking | DNA intercalation scispace.com |

| 1,8-Dioxo-9-aryl-decahydroacridines | Bovine Serum Albumin (BSA) | Molecular Docking, DFT | Protein binding sums.ac.ir |

Theoretical Approaches to Elucidate Reaction Mechanisms

Theoretical methods, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of molecules like this compound. su.senih.govresearchgate.net These calculations can predict the most likely sites for nucleophilic or electrophilic attack, elucidate reaction pathways, and explain the influence of substituents on reactivity. su.se

Studies on 9-substituted acridines suggest that the formation of an acridinium (B8443388) ion facilitates nucleophilic attack at the C-9 position, a key step in the synthesis of many biologically active derivatives. clockss.org For instance, the reaction of this compound with amine salts to yield 9-aminoacridines is believed to proceed through this acid-catalyzed mechanism. clockss.org

DFT calculations have been employed to clarify the mechanisms of more complex reactions. For the synthesis of related 3H-imidazo[4,5-a]acridines, theoretical studies compared different potential pathways and concluded that the reaction proceeds via an initial attack of an anion on the acridine core, followed by dehydration and, crucially, an intramolecular electrophilic aromatic substitution as the most plausible cyclization mechanism. researchgate.net Such studies provide a detailed, step-by-step view of the reaction, identifying intermediates and transition states that are often impossible to observe experimentally. researchgate.net